molecular formula C21H23Cl2N3O2S B2923436 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1215702-54-7

4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride

Cat. No. B2923436
CAS RN: 1215702-54-7
M. Wt: 452.39
InChI Key: NYLSKBWFMBHGRW-UHFFFAOYSA-N
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Description

4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H23Cl2N3O2S and its molecular weight is 452.39. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including compounds structurally related to 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride, have been investigated for their corrosion inhibiting effects on steel in acidic environments. These compounds can adsorb onto metal surfaces, providing a protective layer that enhances corrosion resistance. Their effectiveness is attributed to both physical and chemical adsorption mechanisms. This application is crucial in industries where metal longevity and integrity are paramount, such as in construction and manufacturing (Hu et al., 2016).

Anticonvulsant Activity

Derivatives of benzothiazole, which are chemically akin to 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride, have been synthesized and tested for their anticonvulsant properties. These compounds were developed through nucleophilic substitution reactions and showed promising results in preclinical models, with some showing moderate potency compared to standard treatments like diazepam. This highlights their potential for development into new therapeutic agents for managing seizure disorders (Senthilraja & Alagarsamy, 2012).

Antitumor and Antimicrobial Properties

Some benzothiazole sulfonamide derivatives, related to 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride, have shown significant in vitro antitumor activity against various cancer cell lines. Additionally, these compounds have been investigated for their potential interactions with enzymes critical to microbial and cancer cell survival, offering insights into their mechanism of action. This dual activity underscores the versatility of benzothiazole derivatives in medicinal chemistry and their potential as leads for developing new cancer and antimicrobial therapies (Fahim & Shalaby, 2019).

Anti-Inflammatory Activity

Compounds structurally related to 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride, specifically those derived from 2-aminothiazole and 2-amino-2-thiazoline, have been synthesized and evaluated for their anti-inflammatory properties. Some of these compounds demonstrated significant activity, suggesting potential applications in developing new anti-inflammatory drugs. This is particularly relevant for conditions where inflammation plays a key role, such as arthritis and other chronic inflammatory diseases (Lynch et al., 2006).

properties

IUPAC Name

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2S.ClH/c1-14(26)15-5-7-16(8-6-15)20(27)25(12-4-11-24(2)3)21-23-18-10-9-17(22)13-19(18)28-21;/h5-10,13H,4,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLSKBWFMBHGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride

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